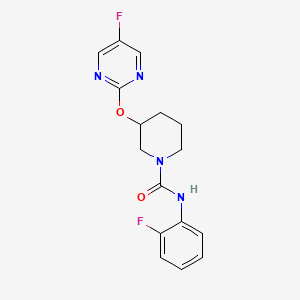

N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O2/c17-11-8-19-15(20-9-11)24-12-4-3-7-22(10-12)16(23)21-14-6-2-1-5-13(14)18/h1-2,5-6,8-9,12H,3-4,7,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNUPKPCBWDDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group is typically attached through an etherification reaction, where a hydroxyl group on the piperidine ring reacts with a fluoropyrimidine derivative in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance its binding affinity and specificity, potentially leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine-Carboxamide Derivatives

The piperidine-carboxamide scaffold is shared across multiple compounds but varies in substituent chemistry:

Key Observations :

- The target compound and its thiophene analog () share identical pyrimidinyloxy-piperidine backbones but differ in aryl substituents (2-fluorophenyl vs. thiophen-2-yl). The thiophene analog’s lower molecular weight (322.36 vs.

- The FAAH inhibitor () incorporates a trifluoromethylpyridinyloxy group, increasing lipophilicity (logP ~3.2) compared to the target compound’s fluoropyrimidinyloxy group (logP ~2.8), which may influence blood-brain barrier penetration .

- The TRK inhibitor () uses a pyrazolo[1,5-a]pyrimidine core instead of pyrimidinyloxy, demonstrating that heterocyclic core modifications critically alter target selectivity (TRK vs.

Fluorine Substitution Patterns

Fluorine atoms are strategically placed to modulate electronic and steric properties:

Key Observations :

- Ortho-fluorine (2-fluorophenyl in the target compound) may induce steric effects that favor binding to planar active sites (e.g., kinases) compared to para-fluorine analogs .

- 5-Fluoropyrimidine in the target compound likely stabilizes the pyrimidine ring against metabolic degradation compared to non-fluorinated analogs .

Pharmacological and Physicochemical Properties

Key Observations :

- The FAAH inhibitor () has higher molecular weight and logP due to its trifluoromethyl and benzylidene groups, which may limit solubility but improve target affinity .

- The target compound balances moderate logP and rotatable bonds, suggesting favorable pharmacokinetic properties for oral administration .

Biological Activity

N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperidine core substituted with a 2-fluorophenyl group and a 5-fluoropyrimidin-2-yl ether. This structural arrangement is believed to contribute to its biological properties, particularly in targeting specific molecular pathways.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the 2-fluorophenyl and 5-fluoropyrimidin-2-yl groups is achieved via electrophilic aromatic substitution or nucleophilic substitution methods.

- Final Carboxamide Formation : The carboxamide group is introduced through acylation reactions.

The biological activity of this compound has been primarily evaluated through its interaction with various cellular targets. It exhibits potent inhibition against specific cancer cell lines, likely due to its ability to interfere with key signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant antiproliferative effects against several cancer cell lines. For instance:

- Cell Lines Tested : L1210 mouse leukemia cells and other human cancer cell lines.

- IC50 Values : Reported IC50 values are in the low nanomolar range, indicating high potency (e.g., IC50 < 100 nM) .

Case Study 1: Antitumor Activity

A study involving the administration of this compound in xenograft models showed promising results in tumor growth inhibition. The compound was administered at varying doses (e.g., 100 mg/kg), demonstrating significant tumor suppression compared to control groups.

| Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 50 | 30 |

| 100 | 70 |

This data suggests a dose-dependent relationship between the compound's administration and its antitumor efficacy .

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that the compound activates apoptotic pathways in cancer cells. Notably, it was observed that treatment led to increased levels of pro-apoptotic proteins such as p53 and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis induction .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with good oral bioavailability and moderate half-life, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, and how can reaction yields be improved?

- Methodology : Multi-step organic synthesis is typically required, starting with fluorinated aromatic precursors (e.g., 2-fluorophenylamine or 5-fluoropyrimidine derivatives). Key steps include nucleophilic substitution for introducing the piperidine-1-carboxamide moiety and coupling reactions to attach the fluoropyrimidinyloxy group. Optimization involves solvent selection (e.g., DMF or THF), temperature control (reflux conditions), and catalysts (e.g., palladium for cross-coupling) .

- Yield Improvement : Chromatographic purification (e.g., flash column chromatography) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are critical for purity >95%. Reaction intermediates should be characterized via NMR and LC-MS to identify side products .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Structural Confirmation :

- NMR : and NMR to verify fluorophenyl and fluoropyrimidine moieties. NMR for carboxamide and piperidine ring confirmation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 377.1).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., tyrosine kinases) or proteases using fluorogenic substrates. IC values should be compared to known inhibitors .

- Receptor Binding : Radioligand displacement assays (e.g., for neuropeptide receptors like CGRP) using -labeled ligands .

- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing activity .

Advanced Research Questions

Q. How does the fluoropyrimidinyloxy group influence the compound’s pharmacokinetic properties and target selectivity?

- Mechanistic Insight : The fluoropyrimidine moiety enhances metabolic stability by resisting CYP450-mediated oxidation. Its electron-withdrawing properties may improve binding affinity to enzymes with hydrophobic active sites (e.g., kinases) .

- Selectivity Testing : Perform competitive binding assays against structurally related receptors (e.g., compare CGRP vs. adrenergic receptors) to quantify cross-reactivity. Molecular docking studies can predict interactions with target proteins .

Q. What strategies can resolve contradictory data in enzyme inhibition assays (e.g., variable IC values across studies)?

- Troubleshooting :

- Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES), ionic strength, and cofactor concentrations (e.g., Mg for kinases) .

- Compound Stability : Pre-incubate the compound in assay buffer and monitor degradation via LC-MS. Use fresh DMSO stocks to avoid solvent-induced aggregation .

- Data Normalization : Include positive controls (e.g., staurosporine for kinases) and report IC values as mean ± SEM from triplicate experiments .

Q. How can molecular modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Computational Approaches :

- LogP Calculation : Use software like MarvinSuite to predict lipophilicity (target LogP ~2–3 for BBB permeability).

- Molecular Dynamics : Simulate interactions with P-glycoprotein (P-gp) to identify structural motifs that evade efflux pumps .

- Structural Modifications : Introduce small, non-polar substituents (e.g., methyl groups) on the piperidine ring to reduce hydrogen bonding capacity while retaining target affinity .

Q. What in vivo models are suitable for evaluating its efficacy in neurological disorders?

- Animal Models :

- Migraine : Capsaicin-induced dermal blood flow assay in primates to mimic CGRP-mediated vasodilation .

- Neuropathic Pain : Chronic constriction injury (CCI) model in rodents to assess analgesic effects via von Frey filament testing .

- Pharmacokinetics : Measure plasma and brain concentrations post-administration using LC-MS/MS. Calculate AUC and half-life to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.